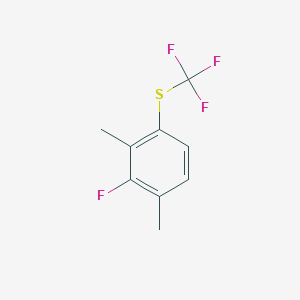
1,3-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4S It is characterized by the presence of a trifluoromethylthio group attached to a benzene ring, along with methyl and fluoro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific reagents and catalysts to facilitate the formation of the trifluoromethylthio group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and optimized reaction parameters ensures the efficient and safe production of 1,3-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Radical Initiators: For radical trifluoromethylation.
Palladium Catalysts: For coupling reactions like Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3-Dimethyl-2-fluoro-4-(trifluoromethylthio)benzene include:
1,3-Dimethyl-2-fluoro-4-(methylthio)benzene: Lacks the trifluoromethyl group.
1,3-Dimethyl-2-chloro-4-(trifluoromethylthio)benzene: Contains a chloro group instead of a fluoro group.
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired .
Propiedades
Fórmula molecular |
C9H8F4S |
|---|---|
Peso molecular |
224.22 g/mol |
Nombre IUPAC |
2-fluoro-1,3-dimethyl-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4S/c1-5-3-4-7(6(2)8(5)10)14-9(11,12)13/h3-4H,1-2H3 |
Clave InChI |
BFJJDHDAHIAYDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)SC(F)(F)F)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


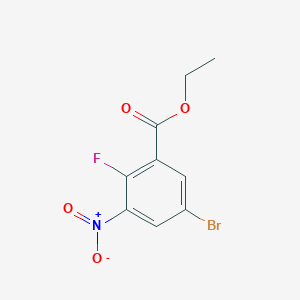
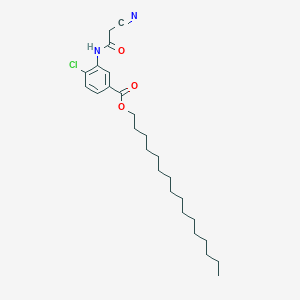
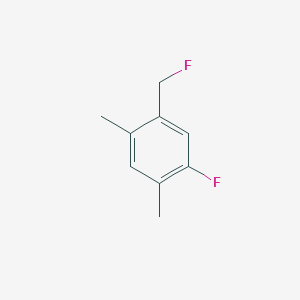
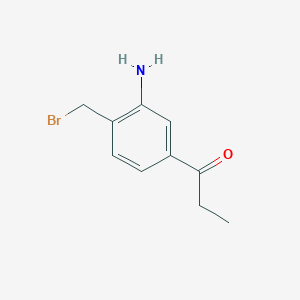

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14056552.png)
![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
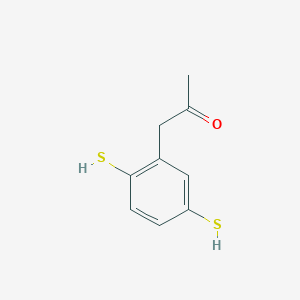

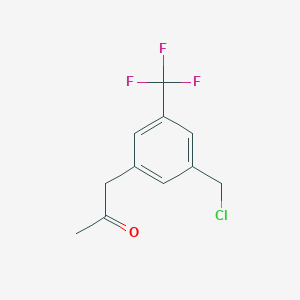

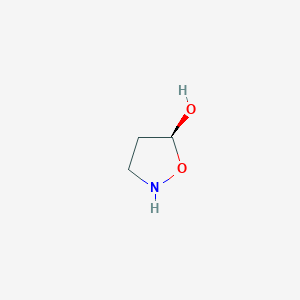
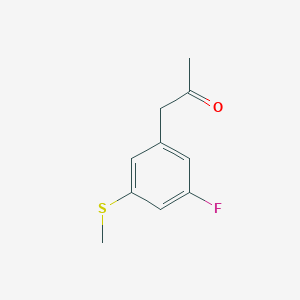
![8,8-Difluoro-2-azabicyclo[5.1.0]octane 2,2,2-trifluoroacetate](/img/structure/B14056592.png)
